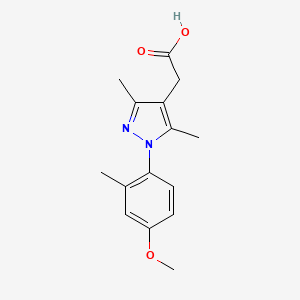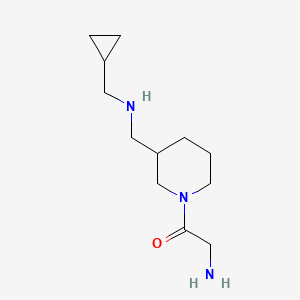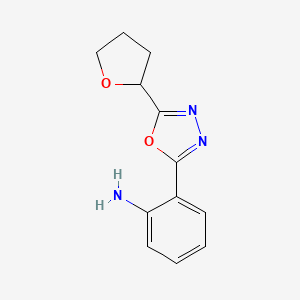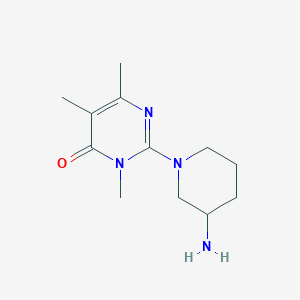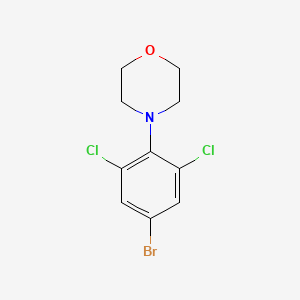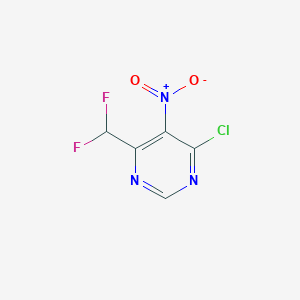
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, difluoromethyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine typically involves the introduction of the chloro, difluoromethyl, and nitro groups onto a pyrimidine ring. One common method involves the nitration of a suitable pyrimidine precursor followed by chlorination and difluoromethylation. The reaction conditions often include the use of strong acids for nitration, such as nitric acid, and chlorinating agents like thionyl chloride or phosphorus oxychloride. Difluoromethylation can be achieved using reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also critical to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions to form difluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Oxidized Products: Such as difluoromethyl ketones or carboxylic acids.
科学的研究の応用
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase enzyme by binding to its active site, preventing the phosphorylation of target proteins.
In Agrochemicals: It may disrupt essential biological processes in pests or weeds, such as interfering with their nervous system or metabolic pathways.
類似化合物との比較
4-Chloro-6-(trifluoromethyl)-5-nitropyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-6-(difluoromethyl)-5-(trifluoromethyl)pyridinylmethanol: Contains both difluoromethyl and trifluoromethyl groups on a pyridine ring.
Uniqueness: 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is unique due to the presence of both chloro and difluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and agrochemical development.
特性
分子式 |
C5H2ClF2N3O2 |
|---|---|
分子量 |
209.54 g/mol |
IUPAC名 |
4-chloro-6-(difluoromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H2ClF2N3O2/c6-4-3(11(12)13)2(5(7)8)9-1-10-4/h1,5H |
InChIキー |
DLDMZUGRMZMTDS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


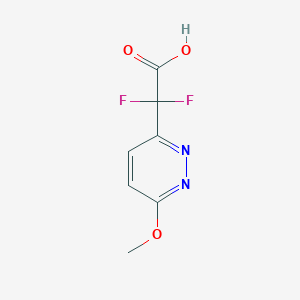
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
